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Compound of Interest

Compound Name: MC-1-F2

Cat. No.: B15136851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and biological context of MC-1-F2, a novel small molecule inhibitor of the Forkhead box protein
C2 (FOXC2). This document is intended to serve as a foundational resource for researchers
engaged in oncology, drug discovery, and molecular biology.

Molecular Structure and Physicochemical
Properties

MC-1-F2 has been identified as the first direct small-molecule inhibitor of the transcription
factor FOXC2.[1] Its fundamental molecular and physical characteristics are summarized
below. At present, detailed crystallographic or 3D structural data providing precise bond lengths
and angles for MC-1-F2 are not publicly available.

Table 1: Physicochemical Properties of MC-1-F2
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Property Value Reference
Molecular Formula C37H46N160 [2]
Molecular Weight 746.87 g/mol [2]
CAS Number 2376894-10-7 [2]
Appearance Solid [2]
Color White to off-white [2]

N=C(NCCCCNC1=NC(NC2=C
C=C(C=C2)0C3=CC=CC=C3)

SMILES =NC(N4CCN(CC4)C5=NC(NC  [2]
6=CC=C(N7CCOCC7)C=C6)=
NC(N)=N5)=N1)N

Purity 99.78% [2]

Storage 4°C, stored under nitrogen [2]

Biological Activity and Mechanism of Action

MC-1-F2 functions as a direct inhibitor of FOXC2, a transcription factor implicated in tumor
progression and metastasis.[1] It has demonstrated significant biological activity in various
cancer cell lines, primarily through the modulation of the epithelial-mesenchymal transition
(EMT), a critical process in cancer metastasis.

Table 2: Summary of In Vitro Biological Activity of MC-1-F2
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Binding Affinit Full-length
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(Kd) FOXC2

Reduction in
_ protein levels, no

FOXC2 Protein DU145 and PC3 o

significant effect 20 uyM, 48 h [2]

Levels

(CRPC)

on gene

expression

EMT Markers

MDA-MB-231

(Breast Cancer)

Downregulation
of N-cadherin,
Vimentin, Slug,
and ZEB1;
Upregulation of

E-cadherin

20 UM, 24-48h  [2]

Cancer Stem

Decrease in c-
Myc and KLF4

expression;
Cell (CSC) MDA-MB-231 20 UM, 48 h 2]
) Reduced nuclear
Properties L
localization of -
catenin
Inhibition of
Invasiveness DU145 and PC3 invasive 20 UM, 24 h [2]
capabilities
Cell Viability
MDA-MB-231 20 uM 0-50 uM [2]
(ICs0)

The mechanism of action of MC-1-F2 involves the induction of FOXC2 degradation via the 26S

proteasome and a reduction in its nuclear localization in cancer cells.[2]

Experimental Protocols
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Detailed experimental protocols for the synthesis and characterization of MC-1-F2 are
described in the primary literature by Castaneda, M. et al. in Bioorganic & Medicinal Chemistry
Letters, 2023, volume 91, article 129369.[1][3] Due to restricted access to the full-text article, a
comprehensive reproduction of these protocols is not possible here. However, information
regarding in vivo dissolution is available from commercial suppliers.

In Vivo Dissolution Protocol (MedChemExpress):[2]

e Protocol 1: A solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and
45% Saline, yielding a clear solution with a solubility of > 2.5 mg/mL (3.35 mM).

e Protocol 2: A solution can be prepared with 10% DMSO and 90% (20% SBE-B-CD in Saline),
also resulting in a clear solution with a solubility of > 2.5 mg/mL (3.35 mM).

It is recommended to prepare working solutions for in vivo experiments freshly on the day of
use.[2]

The FOXC2 Signaling Pathway

FOXC2 is a key transcription factor that regulates a multitude of cellular processes involved in
embryonic development and cancer progression.[4][5][6] Its activity is intertwined with several
major signaling pathways, making it a critical node in the regulation of cell fate and behavior.
The diagram below illustrates a simplified model of the FOXC2 signaling pathway, highlighting
its upstream regulators and downstream effectors.
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FOXC2 Signaling Pathway Overview

This diagram illustrates that various EMT-inducing signals can lead to the expression of
FOXC2.[6] In turn, FOXC2 promotes mesenchymal differentiation and the overall EMT
program, which are crucial for cancer cell invasion and metastasis.[6] FOXC2 also plays a role
in angiogenesis by regulating the expression of genes such as Integrin 33, CXCR4, and DIl4.[7]

Conclusion

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15136851?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/FOXC2
https://en.wikipedia.org/wiki/FOXC2
https://www.researchgate.net/figure/Schematic-diagram-of-Foxc2-function-in-angiogenesis-via-inducing-integrin-b3-expression_fig1_24283579
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

MC-1-F2 represents a significant development in the targeted inhibition of the FOXC2
transcription factor. Its ability to modulate the epithelial-mesenchymal transition and inhibit
cancer stem cell properties underscores its potential as a therapeutic candidate for various
cancers, including breast and castration-resistant prostate cancer. Further research, particularly
the elucidation of its three-dimensional structure and detailed synthetic pathways, will be
invaluable for the development of more potent and specific FOXC2 inhibitors. This guide
provides a consolidated resource of the currently available technical information on MC-1-F2 to
support these ongoing research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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